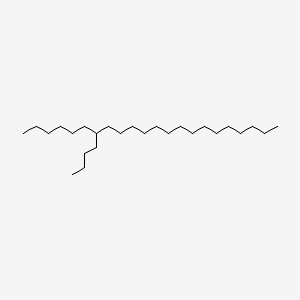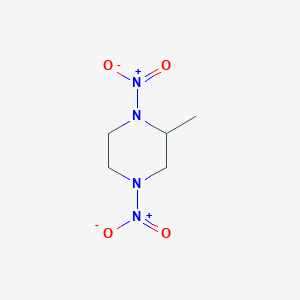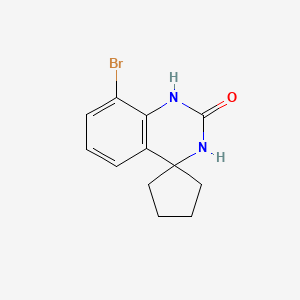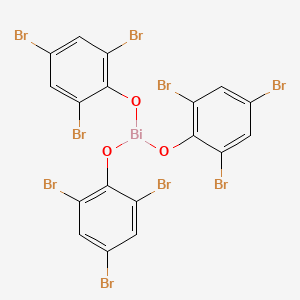
Bismuth 2,4,6-tribromophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth(III) 2,4,6-tribromophenolate is a coordination compound formed by the reaction of bismuth with 2,4,6-tribromophenol. This compound is known for its antimicrobial properties and is used in various medical and industrial applications. The compound’s structure consists of a bismuth ion coordinated to three 2,4,6-tribromophenolate ligands, making it a trivalent bismuth complex.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth(III) 2,4,6-tribromophenolate can be synthesized by reacting bismuth(III) nitrate with 2,4,6-tribromophenol in an organic solvent such as ethanol. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and recrystallization. The general reaction is as follows:
Bi(NO3)3+3C6H2Br3OH→Bi(C6H2Br3O)3+3HNO3
Industrial Production Methods
On an industrial scale, the production of Bismuth(III) 2,4,6-tribromophenolate involves the controlled reaction of bismuth trichloride with 2,4,6-tribromophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a large reactor, and the product is purified through multiple stages of filtration and crystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth(III) 2,4,6-tribromophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) compounds under strong oxidizing conditions.
Reduction: It can be reduced to bismuth metal in the presence of strong reducing agents.
Substitution: The phenolate ligands can be substituted with other ligands such as halides or thiolates.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halides (e.g., sodium chloride) or thiolates (e.g., sodium thiolate) in an appropriate solvent.
Major Products
Oxidation: Bismuth(V) oxide or bismuth(V) halides.
Reduction: Metallic bismuth.
Substitution: Bismuth halides or bismuth thiolates.
Wissenschaftliche Forschungsanwendungen
Bismuth(III) 2,4,6-tribromophenolate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies of antimicrobial activity and as a model compound for studying bismuth coordination chemistry.
Medicine: Utilized in wound dressings for its antimicrobial properties and in the treatment of gastrointestinal disorders.
Industry: Applied in the production of flame retardants and as a wood preservative.
Wirkmechanismus
The antimicrobial activity of Bismuth(III) 2,4,6-tribromophenolate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The bismuth ion interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This compound also generates reactive oxygen species, which further contribute to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bismuth(III) nitrate: Another bismuth compound with antimicrobial properties.
Bismuth(III) subsalicylate: Commonly used in medicine for gastrointestinal disorders.
2,4,6-Tribromophenol: The parent compound used in the synthesis of Bismuth(III) 2,4,6-tribromophenolate.
Uniqueness
Bismuth(III) 2,4,6-tribromophenolate is unique due to its combination of bismuth and 2,4,6-tribromophenol, which enhances its antimicrobial properties. Unlike other bismuth compounds, it has a broader spectrum of activity and is more effective against a variety of microbial strains.
Eigenschaften
Molekularformel |
C18H6BiBr9O3 |
|---|---|
Molekulargewicht |
1198.4 g/mol |
IUPAC-Name |
tris(2,4,6-tribromophenoxy)bismuthane |
InChI |
InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3 |
InChI-Schlüssel |
SAOHCOFTVLEOCB-UHFFFAOYSA-K |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)O[Bi](OC2=C(C=C(C=C2Br)Br)Br)OC3=C(C=C(C=C3Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



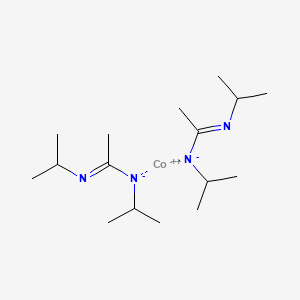
![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)

![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)

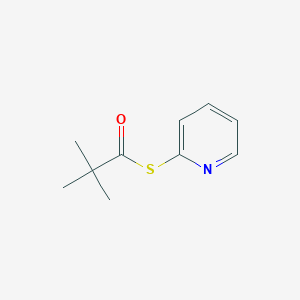
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)

![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
